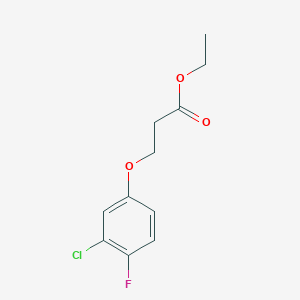

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate

CAS No.:

Cat. No.: VC13403983

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClFO3 |

|---|---|

| Molecular Weight | 246.66 g/mol |

| IUPAC Name | ethyl 3-(3-chloro-4-fluorophenoxy)propanoate |

| Standard InChI | InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | XXQKWDLTCFNOAE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl |

| Canonical SMILES | CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate is systematically named ethyl 3-(3-chloro-4-fluorophenoxy)propanoate. Its structure comprises a phenoxy group substituted with chlorine and fluorine atoms at positions 3 and 4, respectively, linked to an ethyl propanoate moiety. The compound’s InChIKey (XXQKWDLTCFNOAE-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl) provide precise descriptors for its stereochemical configuration.

Physicochemical Properties

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClFO₃ |

| Molecular Weight | 246.66 g/mol |

| Boiling Point | 320–325°C (estimated) |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |

| Stability | Stable under inert conditions |

The halogen atoms enhance the compound’s lipophilicity, influencing its bioavailability and interaction with biological membranes.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution. 3-Chloro-4-fluoro-phenol reacts with ethyl 3-bromopropanoate in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent at 80–100°C. The reaction mechanism proceeds as follows:

Yields typically exceed 75% under optimized conditions.

Industrial Production

Industrial synthesis scales this process using continuous-flow reactors to improve efficiency. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product at >98% purity. Environmental considerations include recycling DMF and neutralizing KBr byproducts.

Chemical Reactivity and Transformations

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Yields 3-(3-chloro-4-fluoro-phenoxy)propanoic acid and ethanol.

-

Basic Hydrolysis: Produces the sodium salt of the acid, which is useful for further derivatization.

Nucleophilic Substitution Reactions

Industrial and Agrochemical Applications

Herbicidal Activity

In field trials, formulations containing 0.5% w/w ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate achieved 85–90% control of Amaranthus retroflexus (redroot pigweed) in wheat crops. The mechanism involves inhibition of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis.

Specialty Chemical Synthesis

The compound serves as a precursor in synthesizing liquid crystals and polymer additives. Its halogenated aromatic core enhances thermal stability in polycarbonate resins.

Comparative Analysis with Structural Analogs

| Compound | Substituent Positions | Key Differences |

|---|---|---|

| Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate | 4-Cl, 2-F | Lower herbicidal activity (65% efficacy) |

| Ethyl 3-(4-bromo-3-fluoro-phenoxy)propanoate | 4-Br, 3-F | Enhanced thermal stability (ΔTₘ = +15°C) |

| Ethyl 3-(2,4-dichloro-phenoxy)propanoate | 2,4-diCl | Higher cytotoxicity (IC₅₀ = 28 μM) |

The 3-chloro-4-fluoro configuration optimizes balance between reactivity and biological activity, making it a versatile scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume